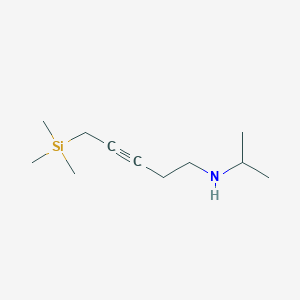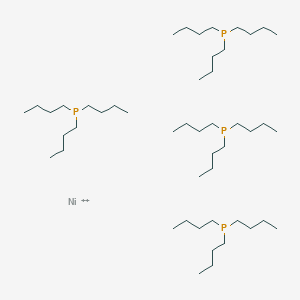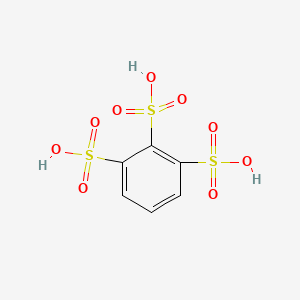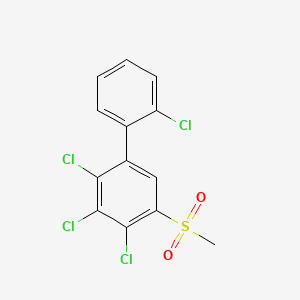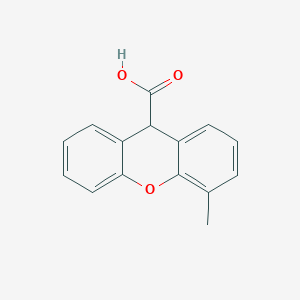
4-methyl-9H-xanthene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline typically involves the reaction of 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid with isovaline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline involves its interaction with specific molecular targets. The fluorine atom in the benzoyl ring can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}glycine
- N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}alanine
Uniqueness
N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline is unique due to its specific substitution pattern on the benzoyl ring and the presence of the isovaline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H12O3 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
4-methyl-9H-xanthene-9-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c1-9-5-4-7-11-13(15(16)17)10-6-2-3-8-12(10)18-14(9)11/h2-8,13H,1H3,(H,16,17) |
Clé InChI |
AZZZPIJWUURJJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
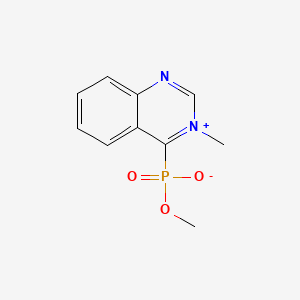
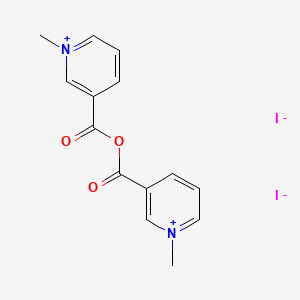
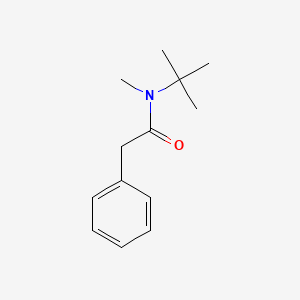
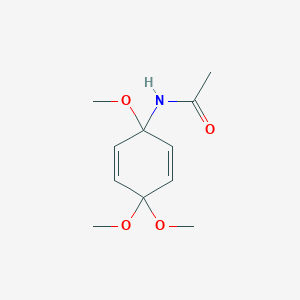
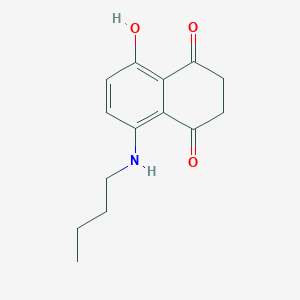
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)

